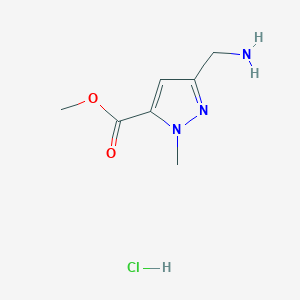
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is a chemical compound with potential applications in various fields . It is a derivative of 2-Aminothiazole, and there are two conformational isomers in the unit cell .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is complex. The presence of the fluorine atoms in the compound is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . In the unit cell, there are two independent molecules having only slightly different bond lengths, torsion angles, and the corresponding dihedral angles of the two molecules are also different .Wissenschaftliche Forschungsanwendungen
Synthetic Modifications and Applications in Antimicrobial Studies
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been extensively studied for its antimicrobial properties. Synthetic modifications of this compound have led to the synthesis of various derivatives, which were then evaluated for their antimicrobial activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship was further explored using 3D-QSAR analysis, providing insights into the molecular framework that governs antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).
Versatile Intermediates for Trifluoromethyl Heterocycles Synthesis
The compound Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which shares a structural motif with Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, serves as a highly versatile intermediate in the synthesis of a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines have been synthesized, showcasing the compound's utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).
Application in Fluorescent Probes for Biothiol Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a compound similar to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been employed in the development of a colorimetric and ratiometric fluorescent probe. This probe offers a rapid, sensitive, and selective detection of biothiols in physiological media, such as cysteine, homocysteine, and glutathione, which are crucial for various biological functions. The probe's fluorescence intensity significantly increases in the presence of these biothiols, making it a valuable tool for bioimaging and analytical chemistry applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSLTDPGAFGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)



![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)


![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
